

# Comparative cost-analysis of different synthetic routes to Methyl 3-nitroisonicotinate

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## Compound of Interest

Compound Name: Methyl 3-nitroisonicotinate

Cat. No.: B171716

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## A Comparative Cost-Analysis of Synthetic Routes to Methyl 3-nitroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

**Methyl 3-nitroisonicotinate** is a valuable building block in the synthesis of a variety of pharmaceutical compounds. Its efficient and cost-effective production is therefore a critical consideration for drug development and manufacturing. This guide provides a comparative cost-analysis of two distinct synthetic routes to **Methyl 3-nitroisonicotinate**, offering a detailed breakdown of reagent costs, experimental protocols, and overall efficiency to aid researchers in selecting the optimal pathway for their needs.

### Route 1: From 2-chloro-5-nitroisonicotinic acid

This route, detailed in patent CN115557886A, is a multi-step synthesis commencing with the conversion of 2-chloro-5-nitroisonicotinic acid to its methyl ester, followed by a copper-catalyzed dehalogenation.

### Experimental Protocol:

Step 1: Synthesis of Methyl 2-chloro-5-nitroisonicotinate

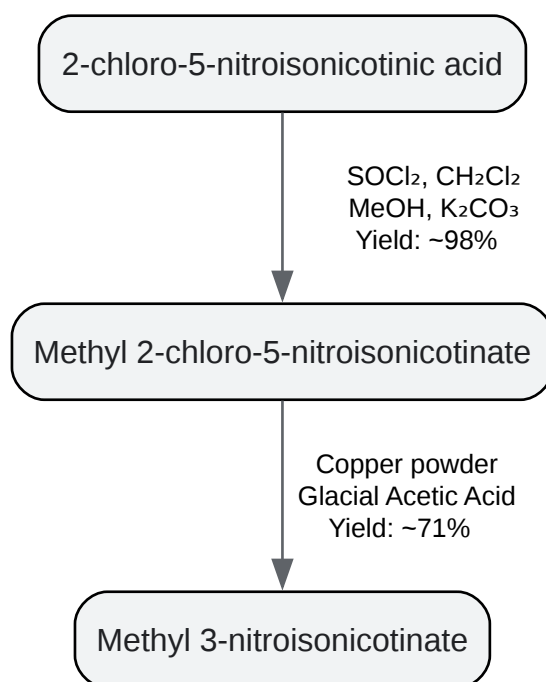
- To a solution of 2-chloro-5-nitroisonicotinic acid in dichloromethane, add thionyl chloride.

- Heat the mixture to reflux for 4-5 hours.
- Cool the reaction mixture and slowly add methanol, maintaining the temperature below 25°C.
- After the addition is complete, continue to stir for 1 hour.
- Pour the mixture into ice water and neutralize with solid potassium carbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

#### Step 2: Synthesis of **Methyl 3-nitroisonicotinate**

- Dissolve methyl 2-chloro-5-nitroisonicotinate in glacial acetic acid.
- Heat the solution to 100°C.
- Slowly add copper powder to the reaction mixture.
- After the addition, maintain the reflux for 15 minutes.
- Remove the acetic acid under reduced pressure.
- Pour the residue into cold water and extract with ethyl acetate.
- Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate, and remove the solvent to obtain **Methyl 3-nitroisonicotinate**.

A diagram of the experimental workflow for Route 1 is provided below.



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**Route 1: Synthesis from 2-chloro-5-nitroisonicotinic acid.**

## Route 2: Direct Esterification of 3-nitroisonicotinic acid

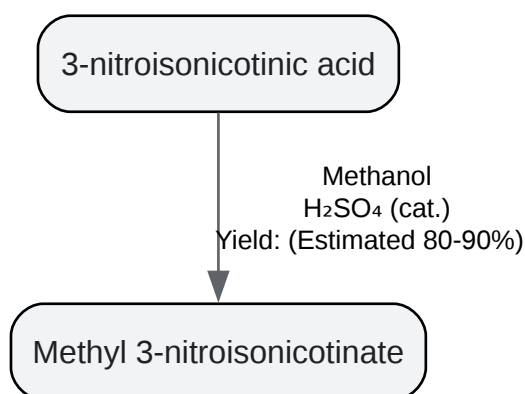
This approach involves a classic Fischer esterification of 3-nitroisonicotinic acid with methanol, catalyzed by a strong acid. This method offers a more direct and potentially more atom-economical pathway.

### Experimental Protocol:

- Suspend 3-nitroisonicotinic acid in an excess of methanol.
- Cool the mixture in an ice bath.
- Slowly add concentrated sulfuric acid as a catalyst.
- Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
- Cool the mixture and remove the excess methanol under reduced pressure.

- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **Methyl 3-nitroisonicotinate**.

Below is a diagram illustrating the workflow for Route 2.



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